molecular formula C21H19NO2 B11997942 2-[(E)-(1,2-dihydro-5-acenaphthylenylimino)methyl]-6-ethoxyphenol

2-[(E)-(1,2-dihydro-5-acenaphthylenylimino)methyl]-6-ethoxyphenol

Cat. No.: B11997942
M. Wt: 317.4 g/mol
InChI Key: JIGKYNIZPFUEGT-UHFFFAOYSA-N
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Description

2-[(E)-(1,2-dihydro-5-acenaphthylenylimino)methyl]-6-ethoxyphenol is a Schiff base compound known for its unique structural properties and potential applications in various fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(1,2-dihydro-5-acenaphthylenylimino)methyl]-6-ethoxyphenol typically involves the condensation reaction between 1,2-dihydro-5-acenaphthylenylamine and 6-ethoxy-2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(1,2-dihydro-5-acenaphthylenylimino)methyl]-6-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(E)-(1,2-dihydro-5-acenaphthylenylimino)methyl]-6-ethoxyphenol involves its ability to form stable complexes with metal ions. This interaction can influence various biochemical pathways, including enzyme inhibition and activation. The compound’s phenolic group can also participate in redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-(1,2-dihydro-5-acenaphthylenylimino)methyl]-6-ethoxyphenol is unique due to its ethoxy substituent, which can influence its solubility, reactivity, and overall biological activity. This makes it distinct from other similar Schiff bases that may have different substituents, leading to variations in their chemical and biological properties .

Properties

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

2-(1,2-dihydroacenaphthylen-5-yliminomethyl)-6-ethoxyphenol

InChI

InChI=1S/C21H19NO2/c1-2-24-19-8-4-6-16(21(19)23)13-22-18-12-11-15-10-9-14-5-3-7-17(18)20(14)15/h3-8,11-13,23H,2,9-10H2,1H3

InChI Key

JIGKYNIZPFUEGT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC=C3CCC4=C3C2=CC=C4

Origin of Product

United States

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